molecular formula C17H23D3ClN3O2S B602680 Naratriptan-d3 Hydrochloride CAS No. 1190021-64-7

Naratriptan-d3 Hydrochloride

货号: B602680
CAS 编号: 1190021-64-7
分子量: 374.94
InChI 键: AWEZYKMQFAUBTD-MUTAZJQDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naratriptan-d3 Hydrochloride is a deuterated form of Naratriptan, a selective serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptor agonist. It is primarily used in the treatment of migraine headaches. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Naratriptan due to its stable isotopic labeling .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Naratriptan-d3 Hydrochloride involves the incorporation of deuterium atoms into the Naratriptan molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems .

化学反应分析

Types of Reactions

Naratriptan-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile used .

科学研究应用

Pharmacokinetic Studies

Naratriptan-d3 Hydrochloride is extensively utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying naratriptan in biological samples. This application is critical for:

  • Bioavailability Studies : The use of Naratriptan-d3 allows for precise measurement of naratriptan levels in plasma, aiding in the assessment of its bioavailability and pharmacokinetic profiles .
  • Bioequivalence Studies : By employing Naratriptan-d3 as a reference, researchers can evaluate the bioequivalence of generic formulations against branded products .

Method Development for Drug Analysis

Recent studies have developed validated LC-MS/MS methods using this compound to enhance the detection sensitivity and specificity of naratriptan in human plasma. Key findings include:

  • Linear Range : The method demonstrated a linear concentration range from 0.1 to 25.0 ng/mL, with high correlation coefficients (r² ≥ 0.9998) .
  • Precision and Accuracy : Intra-day and inter-day precision were reported at 1.8 to 3.6% and 2.3 to 2.6%, respectively, indicating robust analytical performance .

Investigating Drug Transport Mechanisms

Research has indicated that triptans, including naratriptan, interact with various transport systems in the blood-brain barrier, impacting their efficacy in treating migraines:

  • Transport Studies : Investigations using cell models have shown that naratriptan can influence the uptake kinetics of other compounds, providing insights into its transport mechanisms across biological membranes .
  • Role in Central Nervous System Activity : Understanding how naratriptan crosses the blood-brain barrier is vital for optimizing its therapeutic effects and minimizing side effects .

Case Study 1: Efficacy Comparison with Other Triptans

A meta-analysis involving multiple randomized controlled trials has demonstrated that naratriptan exhibits comparable efficacy to other triptans such as sumatriptan and eletriptan in resolving acute migraine attacks within two hours post-administration . This positions naratriptan as a viable option for patients who may not respond to other treatments.

Case Study 2: Combination Therapy

Research has also explored the effects of combining naratriptan with non-steroidal anti-inflammatory drugs (NSAIDs). Findings suggest that this combination can enhance pain relief compared to monotherapy, although it may increase the incidence of mild side effects .

作用机制

Naratriptan-d3 Hydrochloride exerts its effects by selectively binding to 5-HT1B and 5-HT1D receptors in the brain. This binding leads to the inhibition of the release of pro-inflammatory neuropeptides and the constriction of cranial blood vessels, thereby alleviating migraine symptoms. The molecular targets include the trigeminal nerve terminals and cranial blood vessels, and the pathways involved are primarily related to serotonin signaling .

相似化合物的比较

Similar Compounds

Uniqueness of Naratriptan-d3 Hydrochloride

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications, offering insights that are not easily obtainable with non-deuterated compounds .

生物活性

Naratriptan-d3 hydrochloride is a deuterated form of naratriptan, a selective agonist of the serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors. It is primarily used for the acute treatment of migraine headaches. This article explores the biological activity of Naratriptan-d3, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Naratriptan acts by selectively binding to the 5-HT1B and 5-HT1D receptors, which are implicated in the modulation of vascular tone and neurotransmitter release. This receptor selectivity leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, contributing to its antimigraine effects .

Key Mechanisms:

  • Vasoconstriction: Naratriptan induces vasoconstriction in cranial blood vessels, counteracting the vasodilation that occurs during a migraine attack.
  • Neuropeptide Modulation: It inhibits the release of calcitonin gene-related peptide (CGRP) and substance P, which are involved in migraine pathophysiology .

Pharmacokinetics

The pharmacokinetic profile of Naratriptan-d3 is crucial for understanding its efficacy and safety. Key pharmacokinetic parameters include:

ParameterValue
Half-life 5-8 hours
Clearance 6.6 mL/min/kg
Metabolism Hepatic (via cytochrome P450 enzymes)
Bioavailability Approximately 60%

Naratriptan is primarily eliminated through hepatic metabolism, resulting in various inactive metabolites . The half-life allows for effective dosing schedules while minimizing adverse effects.

Efficacy in Clinical Studies

Naratriptan has been evaluated in numerous clinical trials for its efficacy in treating acute migraine attacks. A significant study involving 586 patients demonstrated that:

  • Headache Relief: 68% of patients experienced relief from moderate or severe pain to mild or none at 4 hours post-dose with a 2.5 mg dose.
  • Sustained Efficacy: Patients maintained headache relief at 8, 12, and 24 hours post-treatment without needing rescue medication .

Comparison with Other Triptans

In comparative studies, Naratriptan has shown effectiveness similar to other triptans like sumatriptan and eletriptan but with a distinct side effect profile. The following table summarizes findings from various studies:

TriptanPain Relief at 2 HoursSide Effects (%)
Naratriptan68%Similar to placebo
Sumatriptan70%Higher incidence
Eletriptan72%Moderate incidence

Safety Profile

The safety profile of Naratriptan is generally favorable. Common side effects include dizziness, fatigue, and mild cardiovascular effects, which are typically transient . Importantly, no significant changes in ECG or blood pressure were observed during clinical evaluations.

Case Studies

Several case studies have highlighted the effectiveness of Naratriptan in real-world settings:

  • Case Study A: A patient with chronic migraines reported a significant reduction in attack frequency after starting treatment with Naratriptan-d3, leading to improved quality of life.
  • Case Study B: Another patient experienced complete relief from a severe migraine within two hours of administration, showcasing the rapid action of the drug.

属性

IUPAC Name

N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEZYKMQFAUBTD-MUTAZJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662141
Record name N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190021-64-7
Record name N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the product of Example 1 (50 mg) in hot ethanol (0.5 ml) was added to ethanolic hydrogen chloride [prepared by adding acetyl chloride (33 mg, 0.420 mmol) to ethanol (1 ml) at room temperature] in a stream with stirring at room temperature. A solid crystallised out from the initially clear solution. The suspension was stirred and cooled to 5° over 15 min then filtered under suction. The residue was washed with a little ethanol then dried at 60° in vacuo for 1 h to give the title compound (44 mg) as microcrystals, m.p. 237°-239°.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-[3-(1-Methyl-piperidin-4-yl)-1H-indol-5-yl]-ethanesulfonic acid methylamide i.e. (Naratriptan base) (100 gm) was dissolved in acetone (1000 ml) under stirring for 30 minutes to obtain a clear solution. The reaction mass was cooled to 5-10° C. and pH of the reaction mass was adjusted to 1.0 with 20% IPA-HCl solution. The temperature of the reaction mass was raised to 25° C. and filtered. The solid was dried in vacuum chamber at 50-55° C. to obtain the title compound. (Yield: 95 g, HPLC Purity: 99.56%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
IPA HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of (E)-N-methyl-2-[3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]ethenesulphonamide hydrochloride (500 g) and 10% palladium oxide on charcoal (50% wet paste, 700g added as three charges) in DMF (3L), water (3L) and methanol (1.5L) was hydrogenated at atmospheric pressure over 24 hr. The suspension was filtered and the filter cake washed with water (500 mL). The filtrate was concentrated to approximately 2L by distillation in vacuo. Ethyl acetate (5L) was added over 10 mins and the mixture cooled to 5°. The product was filtered off, washed with ethyl acetate (1L) and dried in vacuo at 45° overnight (453 g, 90.1% of theory). Recrystallisation from hot water (1.36L) afforded white crystals (324.0 g, 71.2% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of (E)-N-methyl-2-[3-(1,2,3,6-tetrahydro-1-methylpyridinyl)-1H-indol-5-yl]-ethenesulphonamide (10 kg) and 10% palladium oxide on charcoal (10 kg, 50% wet paste, added as two charges) in DMF (50L), water (35L) and 2N hydrochloric acid (15.75L) was hydrogenated at atmospheric pressure over 20.5 h. The catalyst was removed by filtration. The filter cake was washed with water (40L). The filtrate was concentrated in vacuo to approximately 30L and cooled to 18°. Ethyl acetate (70L) was added over 1 h and the resulting suspension cooled to 5° and aged for 1 h. The product was collected by filtration, washed with ethyl acetate (20L) and dried in vacuo at 40°-50° overnight (8.87 kg, 79.0% of theory). A portion (0.2 kg) of the solid was recrystallised from hot IMS/water (4:1) (1L) and obtained as fine, off-white crystals (0.143 kg), 71.7% of theory).
Quantity
15.75 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。